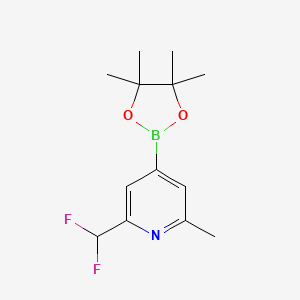

2-Fluoro-4-iodopyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

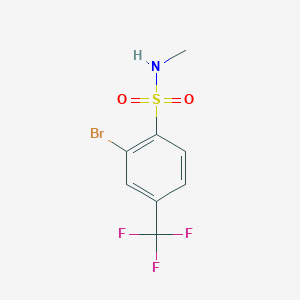

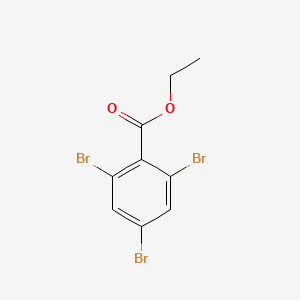

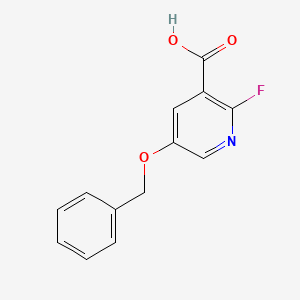

2-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO and a molecular weight of 238.99 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodopyridin-3-ol is 1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H . The InChI key is NGMFDIXEFFSVMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-4-iodopyridin-3-ol is a solid substance . It has a molecular weight of 238.99 . The specific physical properties such as melting point, boiling point, and density are not mentioned in the available resources .Aplicaciones Científicas De Investigación

Metalation of Aryl Iodides:

- Rocca et al. (1993) demonstrated the successful metalation of iodopyridines, including 2-fluoro-3-iodopyridine, using LDA at low temperatures. This method was used to synthesize various polysubstituted pyridines and key molecules for the synthesis of fused polyaromatic alkaloids (Rocca et al., 1993).

Creating Structural Manifolds from a Common Precursor:

- Schlosser and Bobbio (2002) reported on the transformation of 5-chloro-3-fluoro-2-iodopyridine into various pyridinecarboxylic acids and iodopyridines. This work highlights the flexibility and regioselectivity in synthesizing different pyridine derivatives (Schlosser & Bobbio, 2002).

Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines:

- Wu et al. (2022) explored the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate. This compound was used to create a variety of pentasubstituted pyridines, showing its utility in medicinal chemistry research (Wu et al., 2022).

Selective Palladium-Catalyzed Amination:

- Koley et al. (2010) reported the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. This process, which occurs under microwave conditions, highlights the compound's utility in facilitating specific chemical reactions (Koley et al., 2010).

Regiochemical Flexibility in Functionalization:

- Bobbio and Schlosser (2001) performed a deprotonation study using 5-chloro-2,3-difluoropyridine, leading to the synthesis of 4-iodopyridines and trihalopyridinecarboxylic acids. This research underscores the regiochemical flexibility of such compounds (Bobbio & Schlosser, 2001).

Safety and Hazards

The safety information for 2-Fluoro-4-iodopyridin-3-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

2-fluoro-4-iodopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFDIXEFFSVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodopyridin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)